

commercial suppliers of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1332141

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An In-depth Technical Guide to **2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and characterization, and the biological significance of the broader class of 1,3,4-oxadiazole derivatives.

Commercial Suppliers

A summary of commercial suppliers for **2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole** is provided below, offering a comparative look at purity, pricing, and availability.

Supplier	Brand/Distributor	CAS Number	Purity	Available Quantities & Price	Physical Form	Storage
ChemScene	ChemScene	41421-03-8	≥98%	Custom synthesis and commercial production services offered. [1]	Not specified	Room temperature. [1]
CymitQuimica	Apollo Scientific	41421-03-8	≥95%	1g (€109.00), 5g (€390.00), 10g (€703.00). [2]	Solid. [2]	Not specified
Sigma-Aldrich	Ambeed, Inc.	41421-03-8	98%	Pricing available upon signing in to an organizational account. [3]	Solid. [3]	Sealed in dry, room temperature. [3]

Experimental Protocols

The synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, such as **2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole**, can be achieved through several established methods. Below are representative protocols derived from the literature for similar compounds.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

A common method for synthesizing 1,3,4-oxadiazoles involves the oxidative cyclization of aryl hydrazones. This can be adapted for the synthesis of the target compound.

Methodology:

- Esterification: An appropriate aromatic acid is esterified in the presence of an acid catalyst.
[4]
- Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate (e.g., 98%) in ethanol for several hours to form the corresponding hydrazide.[4]
- Hydrazone Formation: The aryl hydrazide is then reacted with an appropriate aldehyde (for the target compound, this would be derived from 4-bromobenzaldehyde) to yield the aryl hydrazone (Schiff base).[4]
- Oxidative Cyclization: The hydrazone is subjected to oxidative cyclization using a mild oxidizing agent like Chloramine-T.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4][5]

Characterization of 1,3,4-Oxadiazole Derivatives

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

Methodology:

- Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic functional groups. For instance, the C=N stretching of the oxadiazole ring and the C=O stretching of any amide precursors can be observed.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the chemical environment of protons in the molecule, confirming the aromatic and methyl protons.[4][6]

- ^{13}C NMR: Used to identify all unique carbon atoms in the structure, including those in the aromatic ring, the methyl group, and the oxadiazole ring.[4]
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) or other mass spectrometry techniques are used to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.[6]
- Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values.[4]

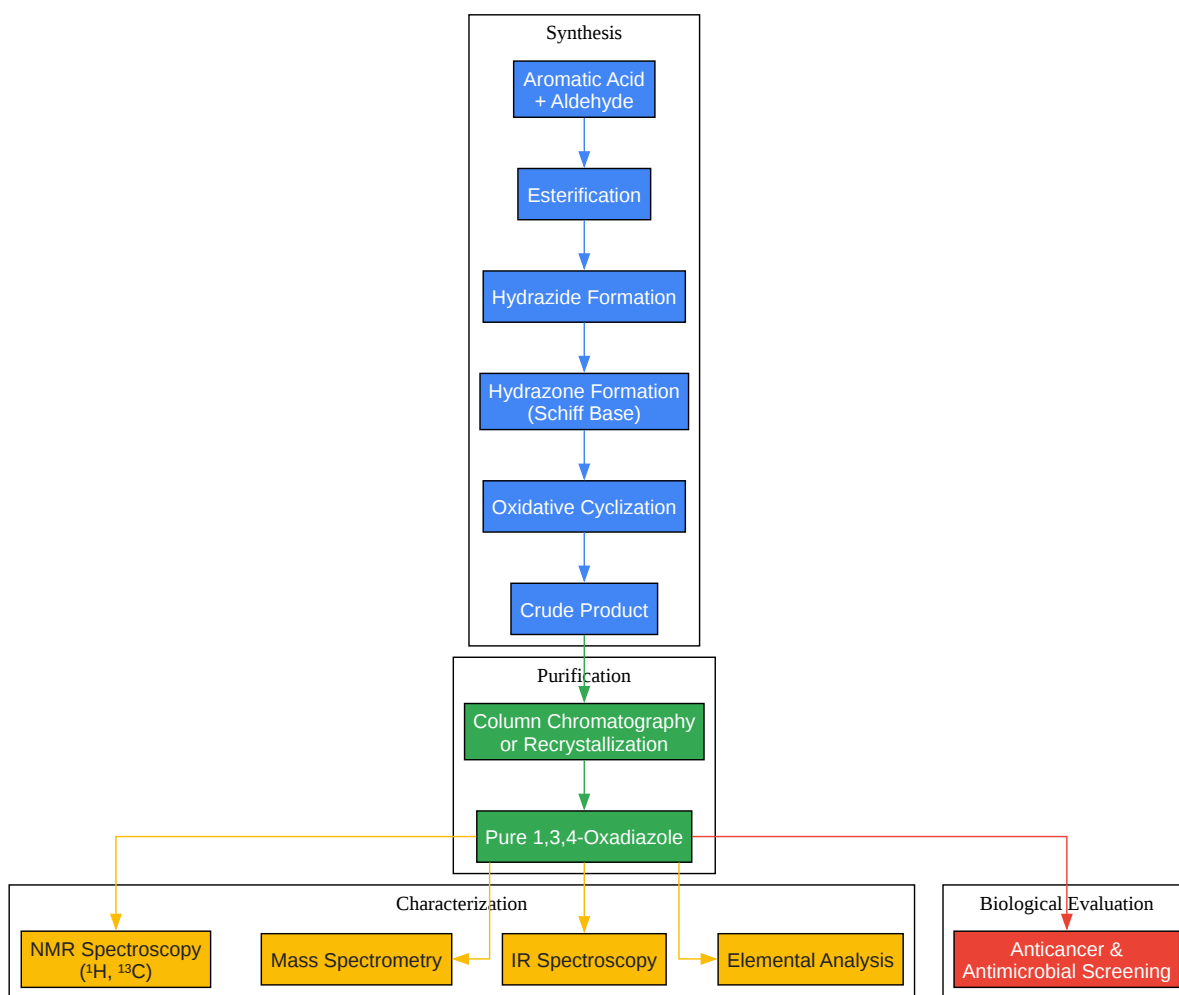
Biological Significance and Potential Applications

The 1,3,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[7] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities.

- Anticancer Activity: Many 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[8][9] For example, novel quinoline-1,3,4-oxadiazole hybrids have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[10][11] Some of these compounds act as inhibitors of key signaling proteins like EGFR tyrosine kinase.[10]
- Antimicrobial Activity: This class of compounds has also been explored for its antimicrobial properties, with some derivatives showing potent activity against various strains of bacteria and fungi.[9][12]
- Anti-inflammatory and Analgesic Properties: Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory and analgesic effects in preclinical studies.[8][12]
- Agricultural Applications: Beyond medicine, 1,3,4-oxadiazole derivatives are used in agriculture as herbicides and insecticides.[8][9]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.



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Caption: General workflow for synthesis and analysis of 1,3,4-oxadiazoles.

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